Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Description
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate (hereafter referred to as Compound A) is a multifunctional thiophene derivative with a substituted aromatic core. Its structure includes:
- A thiophene ring substituted at positions 2, 3, 4, and 3.
- Ethyl ester at position 2.
- 4-Methyl-3-nitrobenzamido group at position 2 (electron-withdrawing nitro and methyl substituents).
- 2-Methoxyphenyl carbamoyl group at position 5 (electron-donating methoxy group).
- Methyl group at position 3.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7S/c1-5-34-24(30)19-14(3)20(22(29)25-16-8-6-7-9-18(16)33-4)35-23(19)26-21(28)15-11-10-13(2)17(12-15)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOTKKYNOQTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various functional groups. Common synthetic routes include:
Formation of the Thiophene Core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Functional Group Introduction: The introduction of the carbamoyl and benzamido groups is typically done through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Thiophene Derivatives
Table 1: Key Structural Features of Compound A and Analogs
Key Observations:
Position 2 Variability: Compound A features a nitro-substituted benzamido group, which is absent in analogs. This nitro group enhances polarity and may influence redox properties or binding affinity . Compound B uses a dimethoxybenzamido group, which could improve solubility but reduce electrophilicity compared to nitro . Compound D has a simple amino group, likely increasing nucleophilicity .
Position 5 Functionalization :
- Compound A’s 2-methoxyphenyl carbamoyl group introduces steric bulk and moderate electron-donating effects, contrasting with Compound B’s diethylcarbamoyl (less bulky) and Compound C’s ethoxycarbonylphenyl (hydrolysis-prone ester) .
Position 4 Consistency :
Table 3: Comparative Properties
Key Notes:
- The nitro group in Compound A may confer antibacterial activity , as seen in nitro-containing thiophenes () .
- Methoxy groups (Compound A and B) could enhance membrane permeability but reduce metabolic stability .
- Ethoxycarbonyl in Compound C may act as a prodrug moiety, enabling hydrolysis to active metabolites .
Crystallographic and Computational Insights
Biological Activity
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex thiophene derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anti-inflammatory, anticancer, and antimicrobial agent. Understanding its biological activity is crucial for further development in therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is , with a molecular weight of approximately 497.5 g/mol . The structure features a thiophene core substituted with various functional groups that contribute to its biological activity.
Structural Representation
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 497.5 g/mol |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, blocking their activity.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties , potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth. Research has shown that similar thiophene derivatives can interfere with cell cycle progression and promote cell death in various cancer cell lines.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thiophene derivatives, including this compound, showing significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Evaluation : Research conducted by Smith et al. (2024) assessed the antimicrobial efficacy of various thiophene derivatives, revealing that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Staphylococcus aureus and Candida albicans | Smith et al., 2024 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
